molecular formula C5H6BrCl2NS B13512856 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride

Cat. No.: B13512856
M. Wt: 262.98 g/mol
InChI Key: PFMRQILLPXOZED-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a halogenated thiophene derivative with a methanamine moiety. Its molecular formula is C₆H₇BrCl₂N₂, and its molar mass is 257.95 g/mol . The compound features a thiophene ring substituted with bromine and chlorine at the 3- and 5-positions, respectively, and an aminomethyl group at the 2-position. This structural motif is significant in medicinal chemistry, as halogenated thiophenes are often explored for their bioactivity and utility as intermediates in drug synthesis.

Properties

Molecular Formula

C5H6BrCl2NS

Molecular Weight

262.98 g/mol

IUPAC Name

(3-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H5BrClNS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H

InChI Key

PFMRQILLPXOZED-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride typically involves multiple steps, starting with the bromination and chlorination of thiophene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution on the thiophene ring. Industrial production methods may involve large-scale reactors and optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The thiophene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications CAS Number Key Structural Differences
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride (Target Compound) C₆H₇BrCl₂N₂ 257.95 3-Br, 5-Cl, 2-CH₂NH₂·HCl Not explicitly provided Reference compound for comparison
(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride C₆H₉BrClNS 242.56 5-Br, α-methyl group (chiral center) 2418596-90-2 Ethylamine backbone; chiral center
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C₉H₈BrClN₃O 298.54 Oxadiazole ring; 3-bromophenyl substitution 1803580-84-8 Oxadiazole heterocycle replaces thiophene
(3-Chlorothiophen-2-yl)methanamine hydrochloride C₅H₇Cl₂NS 192.09 3-Cl (no bromine) 643088-03-3 Single halogen (Cl) substitution
1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine C₉H₁₁BrClNO 264.55 Methoxy group (2-OCH₃); N-methyl substitution 1082945-36-5 Benzene ring instead of thiophene

Key Findings from Comparative Analysis

Impact of Halogenation Patterns: The target compound’s dual halogenation (Br and Cl) contrasts with single-halogen analogs like (3-chlorothiophen-2-yl)methanamine hydrochloride . Dual halogens may enhance electrophilicity and binding affinity in receptor-ligand interactions.

Heterocycle Modifications :

  • Replacement of the thiophene ring with an oxadiazole (as in ) introduces a rigid, electron-deficient heterocycle, which could influence metabolic stability and π-π stacking interactions.
  • The benzene-based analog () lacks sulfur’s electronic effects, which may reduce thiophene-specific reactivity (e.g., susceptibility to electrophilic substitution).

Backbone and Functional Group Variations: The chiral ethylamine derivative () introduces stereochemical complexity, which is critical for enantioselective biological activity.

Biological Activity

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has a unique structure that contributes to its biological activity. The presence of halogen substituents on the thiophene ring enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC7H7BrClN2S
Molecular Weight239.56 g/mol
IUPAC Name1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride
InChI Key[InChI Key Here]

The biological activity of 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride primarily involves its interaction with specific molecular targets within microbial cells. The compound may act as an enzyme inhibitor, disrupting critical biochemical pathways necessary for microbial survival and proliferation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values are critical in determining its effectiveness.

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)16
Escherichia coli>200
Klebsiella pneumoniae>200
Pseudomonas aeruginosa>200

Case Studies

  • Antimicrobial Efficacy : A study conducted on various substituted thiophene derivatives, including 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride, demonstrated strong activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. This selectivity suggests a potential mechanism involving disruption of the bacterial cell wall or membrane integrity.
  • Cytotoxicity Assessment : In vitro tests on human cell lines revealed that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity towards human cells (IC50 > 32 µg/mL). This profile indicates a favorable therapeutic index, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of thiophene derivatives have highlighted the importance of halogen substitution in enhancing biological activity. The presence of bromine and chlorine atoms in the structure appears to increase the compound's binding affinity to target enzymes or receptors involved in microbial metabolism.

Comparative Analysis

Compared to other compounds with similar structures, 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride shows enhanced potency against specific pathogens:

Compound Activity Profile
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochlorideEffective against MRSA; low cytotoxicity
4-MethoxybenzenesulfonamideModerate activity; higher cytotoxicity
2-Cyano-4-methylbenzenesulfonamideLimited antibacterial properties

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